Acetone-2-14C
Overview
Description
Acetone-2-14C is a radiolabeled form of acetone, where the carbon-14 isotope is incorporated at the second carbon position of the acetone molecule. This compound is primarily used in scientific research to trace and study metabolic pathways, chemical reactions, and various biological processes due to the radioactive nature of carbon-14, which allows for precise tracking and measurement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetone-2-14C typically involves the incorporation of carbon-14 into the acetone molecule. One common method is the carboxylation of barium carbonate-14C to produce carbon dioxide-14C, which is then used in subsequent reactions to form this compound .
Industrial Production Methods: Industrial production of acetone generally involves the cumene process, where acetone is produced as a byproduct of phenol synthesis. for this compound, specialized facilities that handle radioactive materials are required to ensure safe and precise incorporation of the carbon-14 isotope .
Chemical Reactions Analysis
Types of Reactions: Acetone-2-14C undergoes similar chemical reactions as regular acetone, including:
Oxidation: Acetone can be oxidized to acetic acid and formic acid.
Reduction: It can be reduced to isopropanol.
Substitution: Acetone can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Acetic acid, formic acid.
Reduction: Isopropanol.
Substitution: Halogenated acetones such as bromoacetone or chloroacetone.
Scientific Research Applications
Acetone-2-14C is extensively used in various fields of scientific research:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of acetone in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development and testing of new chemical processes and products
Mechanism of Action
The mechanism of action of Acetone-2-14C involves its incorporation into metabolic pathways where it can be tracked due to the radioactive carbon-14 isotope. This allows researchers to study the detailed pathways and interactions of acetone within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with acetone during its transformation and utilization .
Comparison with Similar Compounds
Acetone: The non-radioactive form of Acetone-2-14C.
Diacetone Alcohol: Formed by the aldol condensation of two acetone molecules.
Mesityl Oxide: Formed by the dehydration of diacetone alcohol.
Uniqueness: this compound is unique due to the presence of the carbon-14 isotope, which allows for precise tracking and measurement in scientific studies. This radiolabeled compound provides insights that are not possible with non-radioactive acetone, making it invaluable in research applications .
Properties
IUPAC Name |
(214C)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i3+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCPPACGZOOCGX-YZRHJBSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[14C](=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456026 | |
Record name | Acetone-2-14C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19573-08-1 | |
Record name | Acetone-2-14C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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